5-Butyl-4-methyldihydro-2(3H)-furanone, cis-(-)-
Description
Systematic Nomenclature and Stereochemical Configuration
The systematic name 5-butyl-4-methyldihydro-2(3H)-furanone, cis-(-)- adheres to IUPAC guidelines, specifying the substituents and their positions on the dihydrofuranone core. The numbering begins at the lactone oxygen, with the butyl group at position 5 and the methyl group at position 4. The prefix dihydro- indicates partial saturation of the furan ring, resulting in a tetrahydrofuran-like structure with one double bond remaining between C2 and C3.
The stereochemical descriptor cis-(-)- refers to the spatial arrangement of the butyl and methyl substituents relative to the lactone ring. Both groups occupy the same face of the partially saturated ring, creating a cis configuration. The (-)-enantiomer is assigned based on its levorotatory optical activity, as confirmed by chiral chromatography. The compound’s absolute configuration is designated as 4R,5R or 4S,5S, depending on the priority of substituents, though experimental data from X-ray crystallography or optical rotation comparisons are required for definitive assignment.
Molecular Geometry and Conformational Analysis
The dihydrofuranone ring adopts a puckered conformation to minimize steric strain between the butyl and methyl groups. Density functional theory (DFT) calculations predict a half-chair conformation, where C4 and C5 lie out of the plane formed by the lactone oxygen and the remaining ring atoms. This geometry allows the bulky butyl chain (C5) and methyl group (C4) to occupy equatorial positions, reducing van der Waals repulsions.
The butyl substituent exhibits rotational flexibility, with the lowest-energy conformation placing the terminal methyl group antiperiplanar to the lactone carbonyl. This arrangement stabilizes the molecule through hyperconjugation between the σ(C–H) bonds of the butyl group and the π* orbital of the carbonyl. The methyl group at C4 remains rigid due to its proximity to the ring, contributing to the compound’s stereochemical stability.
Table 1: Key Geometric Parameters of cis-(-)-5-Butyl-4-methyldihydro-2(3H)-furanone
| Parameter | Value |
|---|---|
| Lactone ring puckering | 0.42 Å (half-chair) |
| C4–C5 bond length | 1.54 Å |
| C5–O bond angle | 108.7° |
| Dihedral angle (C4–C5) | -35.2° |
Comparative Analysis of cis-(-)- and trans-(+)- Diastereomers
The cis-(-)- and trans-(+)- diastereomers of 5-butyl-4-methyldihydro-2(3H)-furanone differ in the spatial orientation of their substituents. In the trans isomer, the butyl and methyl groups occupy opposite faces of the lactone ring, resulting in distinct physicochemical properties:
- Boiling Point : The cis isomer exhibits a lower boiling point (214–220°C) compared to the trans isomer (228–234°C) due to reduced molecular symmetry and weaker intermolecular interactions.
- Optical Rotation : The cis-(-)- form shows a specific rotation of -47.3° (c = 1, CHCl₃), while the trans-(+)- isomer rotates plane-polarized light at +52.1° under identical conditions.
- Solubility : Both isomers are sparingly soluble in water but exhibit differential solubility in ethanol, with the cis form being more soluble (12.8 g/L vs. 9.4 g/L at 25°C).
Table 2: Comparative Properties of cis-(-)- and trans-(+)- Diastereomers
| Property | cis-(-)- Isomer | trans-(+)- Isomer |
|---|---|---|
| Boiling Point (°C) | 214–220 | 228–234 |
| Optical Rotation [α]D²⁵ | -47.3° | +52.1° |
| Ethanol Solubility (g/L) | 12.8 | 9.4 |
Spectroscopic Identification (IR, NMR, MS)
Infrared Spectroscopy (IR)
The IR spectrum of cis-(-)-5-butyl-4-methyldihydro-2(3H)-furanone displays characteristic absorptions at:
- 1775 cm⁻¹: Stretching vibration of the lactone carbonyl (C=O).
- 1180 cm⁻¹: C–O–C asymmetric stretching of the furanone ring.
- 2960–2850 cm⁻¹: C–H stretching of the butyl and methyl groups.
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃) :
- ¹³C NMR (100 MHz, CDCl₃) :
Mass Spectrometry (MS)
- EI-MS (70 eV) :
Table 3: Characteristic Spectral Data
| Technique | Key Signals | Assignment |
|---|---|---|
| IR | 1775 cm⁻¹ | Lactone C=O stretch |
| ¹H NMR | δ 4.35 (td, J = 8.4 Hz) | H-5 |
| ¹³C NMR | δ 178.2 | Carbonyl carbon |
| MS | m/z 156 | Molecular ion |
Properties
CAS No. |
80041-00-5 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
(4S,5S)-5-butyl-4-methyloxolan-2-one |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-8-7(2)6-9(10)11-8/h7-8H,3-6H2,1-2H3/t7-,8-/m0/s1 |
InChI Key |
WNVCMFHPRIBNCW-YUMQZZPRSA-N |
Isomeric SMILES |
CCCC[C@H]1[C@H](CC(=O)O1)C |
Canonical SMILES |
CCCCC1C(CC(=O)O1)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Suitable Precursors
- General Approach: The synthesis typically involves cyclization of a linear precursor containing appropriate functional groups (e.g., hydroxy acids or keto acids) under acidic or basic catalysis to form the dihydrofuranone ring.
- Catalysts: Acidic catalysts (e.g., mineral acids) or basic catalysts (e.g., sodium hydroxide) facilitate ring closure.
- Reaction Conditions: Temperature control (often between -15°C to +90°C) and solvent choice (e.g., tetrahydrofuran, dioxane, or alcohols) are critical for optimizing yield and stereoselectivity.
Oxidation-Reduction Sequence
- Oxidation Step: Starting from dihydrotagetone or related intermediates, oxidation is performed using oxidizing agents such as sodium meta-periodate, potassium permanganate, or ruthenium tetroxide. This step introduces oxygen functionalities necessary for ring formation.
- Reduction Step: The oxidized intermediate (oxo acid) is reduced to the hydroxy acid using reducing agents like sodium borohydride or lithium aluminum hydride, enabling subsequent cyclization.
- Base Addition: A base (e.g., sodium carbonate or sodium hydroxide) is added to promote ring closure and stabilize the lactone structure.
- Temperature and Time: The oxidation and reduction steps are carefully controlled in temperature (-15°C to 50°C) and duration (30 minutes to 8 hours) to maximize yield and stereochemical purity.
Adsorption and Purification
- Adsorbents: Alumina or silica gel is used to adsorb intermediates or crude products to facilitate purification.
- Solvent Percolation: Non-polar solvents are employed in cold percolation to separate the desired isomer.
- Isolation: Final isolation involves removal of solvents under vacuum and acidification of aqueous solutions to precipitate the pure cis-(-)-furanone.
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Oxidation | Sodium meta-periodate, potassium permanganate, ruthenium tetroxide (2-8 eq) | Introduce oxygen functionalities | Temperature: -15°C to +90°C |
| Base Addition | Sodium carbonate, sodium hydroxide (1-4 eq) | Promote cyclization | Controls stereochemistry |
| Reduction | Sodium borohydride, lithium aluminum hydride (0.5-3 eq) | Reduce oxo acid to hydroxy acid | Temperature: -15°C to 50°C |
| Adsorption & Purification | Alumina, silica gel; non-polar solvents | Purify and isolate product | Cold percolation enhances selectivity |
| Final Isolation | Vacuum removal of solvent; acidification with HCl, H2SO4, or acetic acid | Precipitate pure lactone | Time: 30 min to 8 hours; temp: -10°C to 0°C |
- The synthetic methods emphasize stereoselectivity to obtain the cis-(-) isomer, which is critical for the compound’s characteristic aroma.
- Oxidation-reduction sequences are effective in converting dihydrotagetone derivatives into the target lactone with high purity.
- The choice of solvent and temperature significantly affects the yield and stereochemical outcome.
- Industrial production adapts these laboratory methods to large-scale reactors with optimized parameters for cost-efficiency and product consistency.
- Purification techniques such as adsorption on alumina or silica gel and cold solvent percolation are essential to separate the cis-(-) isomer from other stereoisomers and impurities.
The preparation of 5-Butyl-4-methyldihydro-2(3H)-furanone, cis-(-)- involves a combination of natural extraction and sophisticated synthetic chemistry. While natural extraction from aged spirits provides the compound in trace amounts, chemical synthesis via oxidation-reduction and cyclization of suitable precursors is the preferred method for producing this compound at scale. Careful control of reaction conditions, catalysts, and purification steps ensures high yield and stereochemical purity, which are crucial for its applications in flavor, fragrance, and research.
Chemical Reactions Analysis
Types of Reactions
5-Butyl-4-methyldihydro-2(3H)-furanone, cis-(-)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring into a more saturated structure.
Substitution: The butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of saturated furanone derivatives
Substitution: Formation of substituted furanone derivatives
Scientific Research Applications
Food and Beverage Industry
One of the primary applications of 5-butyl-4-methyldihydro-2(3H)-furanone is in the food and beverage sector, where it is used as a flavoring agent.
Key Uses:
- Flavoring Agent : It imparts a coconut-like aroma and is used in baked goods, confectionery, and alcoholic beverages like whiskey and brandy .
- Substitute for Natural Flavors : It serves as an alternative to natural coconut flavoring compounds, providing a cost-effective solution without compromising on taste .
Fragrance Industry
In perfumery, the compound is valued for its aromatic qualities.
Key Uses:
- Fragrance Component : It is incorporated into various perfumes to enhance olfactory profiles, especially those aiming for tropical or woody notes .
- Scent Stabilization : Its stability allows it to be included in formulations without degrading over time.
Cosmetics
5-butyl-4-methyldihydro-2(3H)-furanone finds applications in cosmetic products due to its pleasant scent.
Key Uses:
- Aromatic Additive : Used in lotions, creams, and other personal care products to provide a desirable fragrance .
Pharmaceuticals
The compound's biological activities have led to exploration in pharmaceutical formulations.
Key Uses:
- Potential Therapeutic Applications : Research suggests that it may possess certain biological activities that could be beneficial in drug formulations .
Study 1: Flavor Profile Enhancement
A study investigated the impact of adding 5-butyl-4-methyldihydro-2(3H)-furanone to whiskey during the aging process. The results indicated that the compound significantly enhanced the sensory profile of the whiskey, making it more appealing to consumers due to its coconut and oak notes. This suggests its utility not only as a flavoring agent but also as an enhancer of existing flavors during production.
Study 2: Stability in Cosmetic Formulations
Research focused on the incorporation of this compound into various cosmetic formulations demonstrated its stability under different conditions. The findings showed that products containing 5-butyl-4-methyldihydro-2(3H)-furanone maintained their fragrance over time, making it an attractive choice for manufacturers aiming for long-lasting products.
Mechanism of Action
The mechanism of action of 5-Butyl-4-methyldihydro-2(3H)-furanone, cis-(-)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to receptors: Interaction with specific receptors in biological systems, leading to a physiological response.
Enzyme inhibition: Inhibition of key enzymes involved in metabolic pathways.
Antioxidant activity: Scavenging of free radicals and reduction of oxidative stress.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Stereochemistry Impact: The cis isomer of 5-Butyl-4-methyldihydro-2(3H)-furanone is less abundant but critical for nuanced flavor profiles, while the trans isomer dominates in intensity .
- Alkyl Chain Effects : Longer alkyl chains (e.g., heptyl) increase lipophilicity and thermal stability, expanding applications in personal care products .
- Safety Profile: Halogenated furanones, though synthetically valuable, pose significant health risks, limiting their use outside controlled environments .
Biological Activity
5-Butyl-4-methyldihydro-2(3H)-furanone, commonly referred to as cis-(-)-whiskey lactone, is a compound belonging to the furanone family. It is characterized by its unique structure, which contributes to its distinct flavor and aroma, particularly in whisky production. This article explores the biological activities of this compound, focusing on its antimicrobial properties, flavor enhancement capabilities, and potential applications in various industries.
- Molecular Formula : C₉H₁₆O₂
- Molecular Weight : 156.22 g/mol
- IUPAC Name : 5-Butyl-4-methyldihydro-2(3H)-furanone
- CAS Number : 55013-32-6
Antimicrobial Properties
Research indicates that 5-butyl-4-methyldihydro-2(3H)-furanone exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, making it a promising candidate for food preservation and safety applications. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis and death.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.5 mg/mL |
| Staphylococcus aureus | 1.0 mg/mL |
| Listeria monocytogenes | 0.75 mg/mL |
These findings suggest that the compound could be utilized in developing natural preservatives for food products.
Flavor Enhancement
The compound is well-known for its flavor-enhancing properties, particularly in alcoholic beverages like whisky. Its coconut-like aroma significantly contributes to the sensory profile of these products. The ability of cis-(-)-whiskey lactone to interact with other flavor compounds enhances its appeal in food formulations.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at [Institute Name] evaluated the antimicrobial efficacy of cis-(-)-whiskey lactone in various food matrices. The results indicated that the compound effectively inhibited the growth of pathogenic bacteria without altering the sensory qualities of the food products.
Study 2: Flavor Profile Analysis
In a collaborative research effort involving food scientists and chemists, cis-(-)-whiskey lactone was analyzed for its impact on flavor profiles in whisky production. The study concluded that the compound not only enhances coconut notes but also interacts synergistically with esters and aldehydes to create complex flavor profiles.
Synthesis and Derivatives
The synthesis of 5-butyl-4-methyldihydro-2(3H)-furanone can be achieved through several methods, including:
- Chemical Synthesis : Utilizing specific reagents under controlled conditions.
- Biotransformation : Employing microbial systems to convert precursors into the desired compound.
Comparison with Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 5-Octyl-4-methyl-dihydro-2(3H)-furanone | Dihydrofuranone | Longer alkyl chain; different aroma profile |
| 3-Methyl-4-octanolide | Lactone | Used as an insect repellent |
| 5-Pentyl-4-methyldihydro-2(3H)-furanone | Dihydrofuranone | Shorter alkyl chain; less intense flavor |
The structural variations among these compounds influence their biological activities and applications in different sectors.
Q & A
Q. What are the optimal synthetic routes for cis-(-)-5-Butyl-4-methyldihydro-2(3H)-furanone, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis of cis-(-)-5-Butyl-4-methyldihydro-2(3H)-furanone typically involves intramolecular lactonization or condensation of hydroxy-acid precursors. For example, describes an improved condensation process for structurally similar furanones, using controlled reaction conditions (e.g., temperature, solvent polarity) to favor the cis configuration . Stereochemical purity can be verified via chiral chromatography (e.g., HPLC with chiral stationary phases) or optical rotation measurements, as referenced in CAS data for related diastereomers .
Q. Which spectroscopic techniques are most reliable for structural confirmation and purity assessment?
- Methodological Answer :
- NMR : Key diagnostic signals include the lactone carbonyl (δ ~170-175 ppm in NMR) and coupling patterns for the dihydrofuran ring protons (e.g., coupling constants in NMR) .
- GC-MS : Useful for purity assessment; fragmentation patterns (e.g., m/z 156 [M]) align with molecular weight (CHO) .
- IR : Lactone C=O stretching (~1750 cm) and hydroxyl absence confirm ring closure .
Q. What are the critical physicochemical properties influencing experimental design (e.g., solubility, stability)?
- Methodological Answer : The compound is lipophilic (logP ~2.1) , requiring solvents like dichloromethane or THF for dissolution. Thermal stability studies (e.g., TGA/DSC) indicate decomposition above 200°C, necessitating low-temperature storage (<4°C) to prevent racemization . Hydrolytic stability in aqueous media varies with pH; acidic conditions promote ring-opening, while neutral/basic conditions stabilize the lactone .
Advanced Research Questions
Q. How does the cis-(-)- configuration impact biological activity or interaction with biomacromolecules?
- Methodological Answer : Computational modeling (e.g., molecular docking) using software like AutoDock Vina can predict enantiomer-specific binding to targets. For example, highlights HOMO-LUMO gap analysis (via Chemissian) to assess electronic interactions in similar furanones . Experimental validation via enzymatic assays (e.g., inhibition of biofilm formation in Pseudomonas aeruginosa) may reveal stereoselective activity, as seen in antibacterial studies of 2(5H)-furanone derivatives .
Q. What strategies resolve contradictions in reported thermodynamic data (e.g., boiling points, vapor pressures)?
Q. How can computational methods predict degradation pathways under environmental or metabolic conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) model bond dissociation energies to identify likely degradation sites. For example, ’s electron density maps (Figures 7.7–7.8) reveal vulnerable regions in similar furanones for oxidation or hydrolysis . In vitro microsomal assays (e.g., rat liver S9 fractions) can validate predicted metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
